2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
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Description
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline, also known as CCEBQ, is a synthetic organic compound that is used in a variety of scientific research applications. It is a quinoline derivative, which is a type of heterocycle, and it can be used to study the properties of organic molecules, investigate the mechanisms of action of drugs, and study the biochemical and physiological effects of compounds on living organisms. In
Scientific Research Applications
Synthesis of Aminoquinolines
One significant application of chloro-bromoquinolines, similar to 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline, is in the synthesis of aminoquinolines. A study by Klásek et al. (2002) explored the reactions of chloro- and bromoquinoline derivatives with primary amines, providing an insight into the preparation of amino derivatives essential for various chemical and pharmaceutical applications (Klásek, Kafka, Polis, & Košmrlj, 2002).
Antitumor Activity
Golubev et al. (2010) conducted research on the synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A using bromo and chloro quinoline derivatives. This research highlights the potential of such compounds in the development of antitumor agents (Golubev et al., 2010).
Chemical Reactivity and Synthesis
The reactivity of the quinoline ring-system, including bromoquinolines, was studied by Håheim et al. (2019), providing valuable information on the formation of biaryl systems, crucial for pharmaceutical synthesis (Håheim, Helgeland, Lindbäck, & Sydnes, 2019).
Synthesis of Quinoline Inhibitors
Fei Lei et al. (2015) explored the synthesis of bromo-nitroquinoline derivatives, which are important intermediates in the creation of quinoline inhibitors, demonstrating the compound's role in developing therapeutic agents (Fei Lei et al., 2015).
Photochromic Compounds
The research by Voloshin et al. (2008) on spiropyrans and spirooxazines, involving halogenated quinolines, reveals another application in developing photochromic compounds useful in material science (Voloshin et al., 2008).
Synthesis of Biquinoline Derivatives
Demidova et al. (2005) developed methods for synthesizing bromo and chloro derivatives of biquinoline, highlighting the role of chloro-bromoquinolines in producing complex molecular structures (Demidova, Karaivanov, Goncharov, & Aksenov, 2005).
Microwave-Assisted Nucleophilic Substitution
Cherng (2002) investigated the microwave-assisted nucleophilic substitution reactions of chloro- and bromoquinolines, revealing a method that enhances reaction efficiency, crucial for chemical synthesis (Cherng, 2002).
properties
IUPAC Name |
7-bromo-2-chloro-3-(2-chloroethyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrCl2N/c12-9-2-1-7-5-8(3-4-13)11(14)15-10(7)6-9/h1-2,5-6H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPFUVRBDXXAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588948 |
Source
|
Record name | 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-chloroethyl)-7-bromoquinoline | |
CAS RN |
948294-53-9 |
Source
|
Record name | 7-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948294-53-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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